2-(4-ethoxy-1H-indol-3-yl)acetic acid
Overview
Description
2-(4-ethoxy-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by an indole core substituted with an ethoxy group at the 4-position and an acetic acid moiety at the 3-position .
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 2-(4-ethoxy-1h-indol-3-yl)acetic acid, have a broad spectrum of biological activities . For instance, some indole-3-acetic acid derivatives are known to target interleukin-2 .
Mode of Action
For example, Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .
Biochemical Pathways
Four of the biosynthetic pathways of IAA start from tryptophan .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it is crucial to store the compound away from heat and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-1H-indol-3-yl)acetic acid typically involves the formation of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base. The acetic acid moiety is then introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, facilitated by the electron-donating ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(4-ethoxy-1H-indol-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural indole compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
4-methoxyindole-3-acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid.
Uniqueness
2-(4-ethoxy-1H-indol-3-yl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-ethoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-10-5-3-4-9-12(10)8(7-13-9)6-11(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDBZHCLFNFJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667290 | |
Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191675-69-1 | |
Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethoxy-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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